molecular formula C11H15NO3 B2845386 Ethyl 5-cyclopentylisoxazole-3-carboxylate CAS No. 908856-65-5

Ethyl 5-cyclopentylisoxazole-3-carboxylate

Cat. No.: B2845386
CAS No.: 908856-65-5
M. Wt: 209.245
InChI Key: XPYFYLQXHWVEDS-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentylisoxazole-3-carboxylate is a chemical compound with the CAS Number: 908856-65-5 . It has a molecular weight of 209.24 . The compound is in liquid form at room temperature .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 209.24 .

Scientific Research Applications

Organic Synthesis Methodologies

A Strecker Approach to Heterocycles : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported, showcasing the utility of Strecker reactions for creating target heterocycles with potential relevance in drug discovery and material science (Cheng et al., 2016).

Efficient Synthesis of Triazoles : Demonstrating the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, this research highlights efficient methods for producing important building blocks in organic synthesis, potentially applicable to the synthesis of Ethyl 5-cyclopentylisoxazole-3-carboxylate analogs (Khomenko et al., 2016).

Biological Relevance

Fluorescent Probe Development : A study on the synthesis of a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells, utilizing a derivative similar in complexity to this compound, underscores the chemical's potential in developing diagnostic tools (Wang et al., 2017).

Anticancer Activity : The synthesis and evaluation of podophyllotoxin-Glycosyl triazole hybrids as topoisomerase-II inhibitors illustrate the therapeutic potential of complex organic molecules that share structural motifs with this compound, offering pathways for the development of new anticancer agents (Nerella et al., 2019).

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentylisoxazole-3-carboxylate is not clear from the available information. More research is needed to understand how this compound interacts with biological systems .

Safety and Hazards

The safety and hazards of Ethyl 5-cyclopentylisoxazole-3-carboxylate are not well-documented. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Properties

IUPAC Name

ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-10(15-12-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYFYLQXHWVEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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